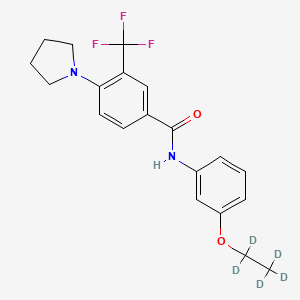
EPPTB-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 5212773-d5 involves multiple steps, including the formation of the core structure and the introduction of specific functional groups. The key steps typically include:
Formation of the Benzamide Core: This involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under basic conditions to form the benzamide core.
Introduction of Deuterium: Deuterium atoms are introduced into the molecule to form the deuterated version, Ro 5212773-d5. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of Ro 5212773-d5 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with high deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Ro 5212773-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Ro 5212773-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of TAAR1 antagonists.
Biology: Employed in research to understand the role of TAAR1 in various biological processes, including neurotransmission and behavior.
Medicine: Investigated for its potential therapeutic applications in neurological and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting TAAR1 and related pathways.
Mechanism of Action
Ro 5212773-d5 exerts its effects by selectively binding to and antagonizing the trace amine-associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that is activated by endogenous metabolites of amino acids. By blocking TAAR1, Ro 5212773-d5 inhibits the downstream signaling pathways, including the reduction of cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Ro 5212773-d5 is unique due to its high selectivity and potency as a TAAR1 antagonist. Similar compounds include:
RTI-7470-44: Another TAAR1 antagonist with different binding affinities and pharmacological properties.
BPAP (Benzofuranylpropylaminopentane): A monoaminergic activity enhancer that also interacts with TAAR1 but has different effects compared to Ro 5212773-d5.
Selegiline: A monoamine oxidase inhibitor that indirectly affects TAAR1 signaling.
Ro 5212773-d5 stands out due to its high selectivity for TAAR1 and its ability to cross the blood-brain barrier, making it a valuable tool for studying the central nervous system .
Properties
Molecular Formula |
C20H21F3N2O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)/i1D3,2D2 |
InChI Key |
KLFVWQCQUXXLOU-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




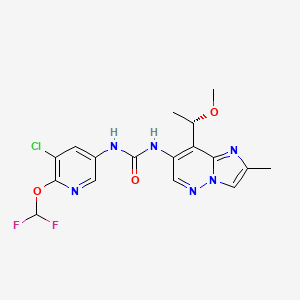
methyl dihydrogen phosphate](/img/structure/B12416408.png)
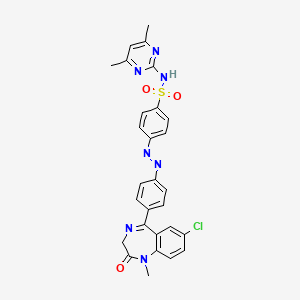

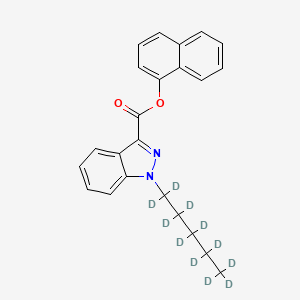
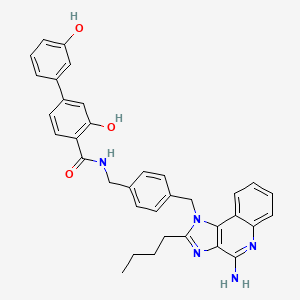
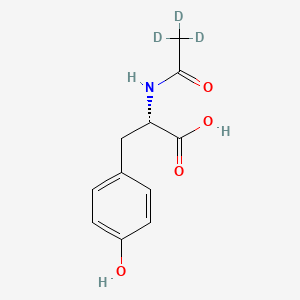
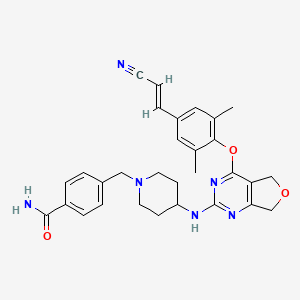
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
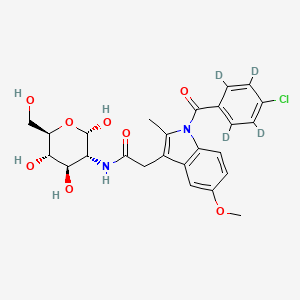
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

